molecular formula C9H4Br3N3O2 B064079 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole CAS No. 175135-29-2

3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B064079
CAS No.: 175135-29-2
M. Wt: 425.86 g/mol
InChI Key: KYBWIMVHKGHUGS-UHFFFAOYSA-N
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Description

3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole: is a chemical compound with the molecular formula C₉H₄Br₃N₃O₂ and a molecular weight of 425.859 g/mol . This compound is characterized by the presence of three bromine atoms and a nitrophenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole typically involves the bromination of 1-(4-nitrophenyl)-1H-pyrazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition. Its unique structure allows it to act as a probe in various biological studies.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The bromine atoms and nitrophenyl group play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 3,4,5-tribromo-1-phenyl-1H-pyrazole
  • 3,4,5-tribromo-1-(4-methylphenyl)-1H-pyrazole
  • 3,4,5-tribromo-1-(4-chlorophenyl)-1H-pyrazole

Comparison: Compared to its analogs, 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

3,4,5-tribromo-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br3N3O2/c10-7-8(11)13-14(9(7)12)5-1-3-6(4-2-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBWIMVHKGHUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379106
Record name 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-29-2
Record name 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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